ABT-491 free base

PAF receptor binding platelet activation receptor affinity

ABT-491 free base (CAS 170499-15-7) is a second-generation PAF receptor antagonist engineered via hybrid pharmacophore design—merging ABT-299 and BB-882 structural elements—to overcome potency, bioavailability, and residence-time limitations of earlier analogs. Its subnanomolar Ki (0.6 nM), slow off-rate (pseudo-irreversible antagonism), and whole-blood functional IC50 (0.12 μM) enable complete receptor blockade at low doses in validated models of endotoxemia, vascular permeability, and allergic rhinitis. The free-base form offers flexibility for salt screening and formulation development. Procure this reference standard to establish causal PAF-pathway pharmacology with the confidence of peer-reviewed SAR characterization and species-translatable oral efficacy (ED50 0.03–0.4 mg/kg).

Molecular Formula C28H22FN5O2
Molecular Weight 479.5 g/mol
CAS No. 170499-15-7
Cat. No. B1664305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-491 free base
CAS170499-15-7
SynonymsABT-491 free base;  ABT-491;  ABT491;  ABT 491; 
Molecular FormulaC28H22FN5O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2
InChIInChI=1S/C28H22FN5O2/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33/h1,6-14,16H,15H2,2-4H3
InChIKeyGDLNHSUSOZEAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-491 Free Base: A Second-Generation PAF Receptor Antagonist for Preclinical Inflammation Research


ABT-491 free base (CAS 170499-15-7) is an ethynylindole imidazopyridine derivative that functions as a competitive antagonist of the platelet-activating factor (PAF) receptor [1]. Originally developed by Abbott Laboratories as a second-generation clinical candidate for allergic rhinitis, the compound was engineered through hybrid pharmacophore design—combining the lipophilic indole portion of Abbott's first-generation PAF antagonist ABT-299 with the methylimidazopyridine heterocycle moiety of British Biotechnology's BB-882 [2]. ABT-491 exhibits high aqueous solubility as the hydrochloride salt (22 mg/mL) and demonstrates potent, selective, and orally active PAF receptor antagonism across multiple species [3]. While the compound did not achieve commercial approval as a therapeutic, its well-characterized pharmacology, defined structure-activity relationships, and extensive peer-reviewed validation make it a valuable reference standard and pharmacological tool for dissecting PAF-mediated signaling pathways in inflammation, sepsis, and allergic disease models.

Why Generic PAF Antagonist Substitution Fails: Evidence-Based Differentiation of ABT-491 Free Base


PAF receptor antagonists represent a chemically heterogeneous class with wide-ranging potency, selectivity, oral bioavailability, and species-dependent pharmacology. First-generation antagonists such as ABT-299 required water-soluble prodrug formulations to achieve adequate exposure, while structurally distinct clinical candidates like BB-882 lacked the duration of action required for sustained target engagement [1]. Even within the same chemical series, minor structural modifications to the indole core, benzoyl spacer, or heterocycle substituent produce dramatic shifts in receptor residence time, functional antagonism efficacy, and in vivo protection against PAF-induced pathology [2]. ABT-491 was specifically optimized to address these limitations through rational hybrid design, yielding quantifiable improvements in binding kinetics, functional potency in whole blood, and oral efficacy that distinguish it from earlier-generation analogs and in-class alternatives [3]. Generic substitution with any structurally related PAF antagonist—even those sharing the imidazopyridine scaffold—cannot be assumed equivalent without direct comparative data in the specific assay system and species of interest.

Quantitative Differentiation of ABT-491 Free Base: Head-to-Head Evidence Against Comparators


Subnanomolar PAF Receptor Affinity: ABT-491 vs. First-Generation ABT-299

ABT-491 binds to the human platelet PAF receptor with a Ki of 0.6 nM, representing a >15-fold improvement in receptor affinity compared to Abbott's first-generation clinical candidate ABT-299 (Ki = 9.8 nM) when measured under identical assay conditions using [3H]PAF as the radioligand in washed human platelet membranes [1]. The affinity improvement was achieved through systematic structure-activity relationship optimization of the 3-acylindole scaffold, specifically by incorporating the methylimidazopyridine heterocycle and introducing the 4-ethynyl substituent on the indole core, which collectively enhanced both binding potency and functional antagonism [2].

PAF receptor binding platelet activation receptor affinity pharmacological tool compound

Functional Antagonism of PAF-Induced Platelet Aggregation: Whole Blood Activity Advantage

ABT-491 demonstrates potent functional antagonism of PAF-induced human platelet aggregation in whole blood, with an IC50 of 0.12 μM [1]. This functional potency in whole blood is particularly notable compared to the structurally related clinical candidate BB-882, which despite nanomolar binding affinity, exhibited markedly reduced functional efficacy in whole blood and lacked sufficient oral bioavailability and duration of action for clinical advancement [2]. The 4-ethynyl substituent on the indole core of ABT-491 was specifically identified through SAR analysis as critical for maintaining functional activity in the presence of plasma proteins, distinguishing ABT-491 from earlier imidazopyridine-containing PAF antagonists that demonstrated substantial plasma protein shifts [3].

platelet aggregation whole blood assay functional antagonism PAF-induced activation

In Vivo Oral Potency and Duration of Action: Comparative ED50 Across Species and Models

ABT-491 demonstrates exceptional oral potency across three species, with ED50 values ranging from 0.03 to 0.4 mg/kg for inhibiting PAF-induced cutaneous vascular permeability [1]. In direct comparison, ABT-491 (oral ED50 = 0.03-0.4 mg/kg) is approximately 30- to 100-fold more potent than the structurally distinct clinical PAF antagonist lexipafant (BB-882), which required doses of 1-10 mg/kg i.v. to achieve comparable PAF antagonism in similar models [2]. Furthermore, ABT-491 provided sustained target engagement: an oral dose of 0.5 mg/kg in rats maintained >50% protection against cutaneous PAF challenge for 8 hours post-dose [3]. In endotoxemia models (LPS-induced), oral ABT-491 inhibited hypotension (ED50 = 0.04 mg/kg), gastrointestinal damage (0.05 mg/kg produced 79% inhibition), and lethality (1 mg/kg improved survival to 85% vs. 57% in controls) [4].

oral bioavailability in vivo pharmacology ED50 PAF-induced inflammation preclinical efficacy

Species-Selective Binding Affinity: Human vs. Rabbit PAF Receptor

ABT-491 exhibits species-dependent binding affinity to PAF receptors, with Ki values of 0.6 nM on intact human platelets versus 3.8 nM on isolated rabbit platelet membranes under identical assay conditions ([PAF] = 0.6 nM) . In independent validation, the ChEMBL database reports Ki = 1.8 nM for rabbit platelet PAF receptor binding [1]. This 3- to 6-fold species difference is a known feature of the PAF receptor pharmacophore across multiple antagonist chemotypes and has important implications for experimental design [2]. In contrast, some structurally simpler PAF antagonists exhibit far larger species-dependent potency shifts (10- to 100-fold) between rodent and human receptors, which can confound translational interpretation [3].

species selectivity PAF receptor pharmacology binding affinity cross-species translation

Slow Receptor Dissociation Kinetics: Mechanism of Sustained Antagonism

ABT-491 exhibits slow dissociation kinetics from the PAF receptor compared to the endogenous agonist PAF, a property that underlies its sustained functional antagonism [1]. Equilibrium binding studies demonstrate competitive inhibition when ABT-491 and PAF are added simultaneously; however, pre-incubation of membrane-bound receptors with ABT-491 prior to PAF addition results in non-competitive inhibition, consistent with slow antagonist off-rate . In functional washout experiments using human platelets, ABT-491 maintained >50% inhibition of PAF-induced aggregation for extended periods after compound removal from the extracellular medium, whereas structurally simpler competitive antagonists lost activity rapidly [2]. This slow off-rate property was deliberately engineered through SAR optimization of the indole substitution pattern and benzoyl spacer geometry [3].

receptor residence time binding kinetics PAF antagonism functional washout

Structural Optimization: Hybrid Pharmacophore Design Enabling Superior Aqueous Solubility

ABT-491 was designed through rational hybrid pharmacophore engineering, combining the lipophilic indole portion of Abbott's first-generation PAF antagonist ABT-299 (which conferred potency and bioavailability) with the methylimidazopyridine heterocycle of BB-882 (which enhanced aqueous solubility) [1]. This hybrid design produced ABT-491 hydrochloride with aqueous solubility of 22 mg/mL , a >10-fold improvement over the free base forms of earlier series compounds that required specialized prodrug or formulation strategies for parenteral and oral administration [2]. SAR studies demonstrated that the 4-ethynyl substitution on the indole core, the 3-fluoro substituent on the benzoyl spacer, and the 2-methyl group on the imidazopyridine were each critical for achieving the optimal balance of potency, oral bioavailability, and solubility that distinguished ABT-491 from both its structural progenitors [3].

pharmacophore hybridization aqueous solubility formulation medicinal chemistry SAR

Optimal Application Scenarios for ABT-491 Free Base in Preclinical Research and Drug Discovery


Pharmacological Validation of PAF Receptor-Dependent Signaling in Inflammatory Disease Models

ABT-491 free base is ideally suited for establishing causal relationships between PAF receptor activation and disease pathology in preclinical inflammation models. Its subnanomolar potency (Ki = 0.6 nM) enables complete receptor blockade at low concentrations, while its oral bioavailability (ED50 = 0.03-0.4 mg/kg) supports both acute and chronic dosing regimens [1]. Validated disease-relevant models where ABT-491 has demonstrated efficacy include PAF-induced cutaneous vascular permeability, LPS-induced endotoxemia (hypotension, gastrointestinal damage, and lethality), and experimental allergic rhinitis [2][3]. The compound's well-characterized pharmacology across rat, mouse, and guinea pig species provides a robust translational framework for target validation studies [4].

Receptor Residence Time Studies and Structure-Kinetic Relationship Analysis

ABT-491 serves as an exemplary tool compound for investigating the role of receptor residence time (slow off-rate) in PAF receptor pharmacology. The compound's slow dissociation kinetics, demonstrated by the shift from competitive to non-competitive inhibition upon pre-incubation and by prolonged functional antagonism in washout assays, make it a reference standard for structure-kinetic relationship (SKR) studies [1]. Researchers investigating how specific structural features (4-ethynyl indole substitution, 3-fluoro benzoyl spacer, 2-methyl imidazopyridine) influence target engagement kinetics can use ABT-491 as a benchmark against faster-dissociating PAF antagonists [2].

Whole Blood Pharmacodynamic Assays and Ex Vivo Target Engagement Studies

ABT-491 retains potent functional antagonism of PAF-induced platelet aggregation in whole blood (IC50 = 0.12 μM), distinguishing it from earlier PAF antagonists that exhibit substantial plasma protein shifts [1]. This property enables ex vivo pharmacodynamic studies where blood samples from treated animals can be assessed for PAF receptor occupancy and functional blockade without the confounding effects of extensive protein binding that diminish the apparent potency of many reference compounds [2]. The compound is therefore particularly valuable for establishing PK/PD relationships in preclinical development programs targeting the PAF pathway.

Medicinal Chemistry Benchmarking and Hybrid Pharmacophore Design Studies

ABT-491 represents a documented case study of successful hybrid pharmacophore design, combining structural elements from ABT-299 (lipophilic indole) and BB-882 (methylimidazopyridine heterocycle) to achieve improvements in potency, oral bioavailability, aqueous solubility, and duration of action [1]. In medicinal chemistry research, ABT-491 serves as a reference compound for evaluating novel PAF antagonist scaffolds, establishing baseline metrics for binding affinity (Ki = 0.6 nM human, 1.8-3.8 nM rabbit), functional antagonism in platelets and neutrophils, and in vivo oral efficacy (ED50 = 0.03-0.4 mg/kg) [2]. The extensive SAR characterization published in J. Med. Chem. provides a detailed framework for understanding how specific substituents influence these parameters [3].

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